2-Oxocyclohexanecarbaldehyde
Overview
Description
2-Oxocyclohexanecarbaldehyde, also known as 2-Formylcyclohexanone, is a chemical compound with the linear formula C7H10O2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 2-Oxocyclohexanecarbaldehyde is represented by the linear formula C7H10O2 . It has a molecular weight of 126.153 Da .Physical And Chemical Properties Analysis
2-Oxocyclohexanecarbaldehyde has a density of 1.2±0.1 g/cm³, a boiling point of 223.4±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 34.4±0.3 cm³ and a molar volume of 109.5±3.0 cm³ .Scientific Research Applications
Asymmetric Synthesis and Organic Chemistry
Asymmetric Synthesis
2-Oxocyclohexanecarbaldehyde is utilized in asymmetric synthesis. For instance, asymmetric domino Michael-acetalization reactions of 2-hydroxynitrostyrene and 2-oxocyclohexanecarbaldehyde with bifunctional thiourea-tertiary-amine organocatalysts have been described. This process results in compounds like 1',3-spiro-2'-oxocyclohexan-3,4-dihydrocoumarin with high diastereo- and enantioselectivities (Hong, Kotame, & Lee, 2011).
Synthetic Applications in Organic Chemistry
The compound has been mentioned in various synthetic applications, particularly under palladium-catalyzed cross-coupling conditions. Such methodologies are essential for constructing a wide range of compounds with potential biological, medicinal, and material applications (Ghosh & Ray, 2017).
Polymerization and Material Science
Atom Transfer Radical Polymerization
In material science, 2-oxocyclohexanecarbaldehyde derivatives have been used in polymerization processes. For instance, 2-pyridinecarbaldehyde imines, which can be derived from 2-oxocyclohexanecarbaldehyde, have been used in atom transfer radical polymerization, in conjunction with copper(I) bromides and alkyl bromides (Haddleton et al., 1997).
Supramolecular Chemistry
The compound has also found applications in supramolecular chemistry. For instance, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, has been used as a ligand for the coordination of paramagnetic transition metal ions, leading to the creation of clusters with unique properties like single-molecule magnetic behavior (Giannopoulos et al., 2014).
Advanced Synthesis and Catalysis
Catalytic Asymmetric Synthesis
A catalytic asymmetric reaction of acetone with cinnamaldehyde for the synthesis of disubstituted 4-oxocyclohexanecarbaldehyde, achieved through the use of chiral catalysts, is a significant contribution to advanced synthesis techniques. This method demonstrates practicality through gram-scale synthesis and enantioselectivity (Maurya, Kutwal, & Appayee, 2021).
Organocatalysis
Organocatalytic reactions involving 2-oxocyclohexanecarbaldehyde derivatives have been reported, leading to the creation of functionalized compounds with high chemical yields and stereoselectivity. Such reactions are important in developing new methods for organic synthesis (Anwar, Li, & Chen, 2014).
Safety and Hazards
properties
IUPAC Name |
2-oxocyclohexane-1-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPPUFSZQDCMEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480030, DTXSID20901489 | |
Record name | 2-oxocyclohexanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_613 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxocyclohexanecarbaldehyde | |
CAS RN |
1193-63-1 | |
Record name | 2-oxocyclohexanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.